Diisopropylidenegalactose
Overview
Description
Diisopropylidenegalactose is a useful research compound. Its molecular formula is C12H20O6 and its molecular weight is 260.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Polymers and Copolymers Containing Galactose Residues : Diisopropylidenegalactose is used in the synthesis of polymers and copolymers. It's been shown that introducing reducing sugar units, such as this compound, increases the reactivity and hydrophilicity of synthetic polymers and copolymers, which has industrial significance (Black, Colquhoun, & Dewar, 1969).
Synthesis of 3'-deoxynucleosides : this compound derivatives have been used in the synthesis of 3'-deoxynucleosides, important in the study of nucleic acids (Prokop & Murray, 1965).
Indirect Electrooxidation in Organic Chemistry : Research on this compound has explored its role in indirect electrooxidation processes, where it's converted to ulose with high yield and selectivity. This research is important for understanding chemical reactions and synthesis (Torii et al., 1989).
Memory Formation in Neurobiology : While not directly related to this compound, studies on similar compounds, such as 2-deoxygalactose, have provided insights into memory formation and the role of glycoproteins in the brain (Freeman, Rose, & Scholey, 1995).
Drug Discovery and Chemical Synthesis : The concepts of isosterism and bioisosteres, which include compounds like this compound, play a crucial role in drug discovery and the development of new pharmaceuticals (Meanwell, 2011).
Properties
IUPAC Name |
(2R)-2-hydroxy-3,3-dimethyl-2-[(1S,2S,3S)-1,2,3,4-tetrahydroxy-5-methylhex-4-enyl]cyclopropan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20O6/c1-5(2)6(13)7(14)8(15)9(16)12(18)10(17)11(12,3)4/h7-9,13-16,18H,1-4H3/t7-,8+,9+,12-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYQQHVJQYBRSW-JDVQERKKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(C(C(C1(C(=O)C1(C)C)O)O)O)O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C([C@H]([C@@H]([C@@H]([C@]1(C(=O)C1(C)C)O)O)O)O)O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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